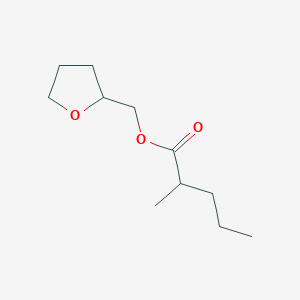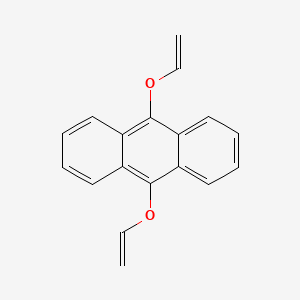
9,10-Bis(ethenyloxy)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(ethenyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors . The unique structure of this compound, with ethenyloxy groups at the 9 and 10 positions, imparts distinct chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(ethenyloxy)anthracene typically involves the reaction of anthracene with ethenyloxy reagents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include:
Reagents: Anthracene, ethenyloxy reagents, palladium catalyst (e.g., Pd(PPh3)4), and base (e.g., K2CO3).
Solvent: Toluene or DMF.
Temperature: 80-100°C.
Time: 12-24 hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(ethenyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethenyloxy groups to ethyl groups.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in chloroform at room temperature.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Bis(ethyl)anthracene.
Substitution: 9,10-Bis(ethenyloxy)-2-bromoanthracene.
Scientific Research Applications
9,10-Bis(ethenyloxy)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photophysical studies and as a dopant in organic semiconductors.
Biology: Employed in bioimaging due to its strong fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9,10-Bis(ethenyloxy)anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, promoting electrons to an excited state. Upon returning to the ground state, it emits light, which is the basis for its use in fluorescence applications . The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and the stabilization of the excited state by the ethenyloxy groups.
Comparison with Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a dopant in OLEDs.
9,10-Diphenylanthracene: Used in triplet-triplet annihilation upconversion and as a fluorescent probe.
9,10-Dimethylanthracene: Employed in photophysical studies and as a standard in fluorescence spectroscopy.
Uniqueness: 9,10-Bis(ethenyloxy)anthracene is unique due to its ethenyloxy groups, which enhance its solubility and fluorescence properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability .
Properties
CAS No. |
3399-51-7 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
9,10-bis(ethenoxy)anthracene |
InChI |
InChI=1S/C18H14O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h3-12H,1-2H2 |
InChI Key |
IZEMTRCPBXBZRK-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


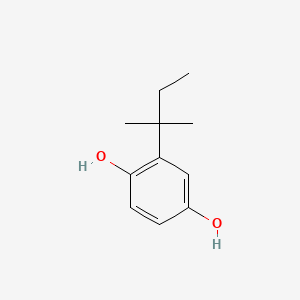
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

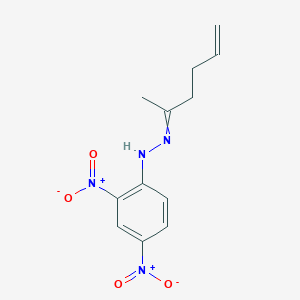
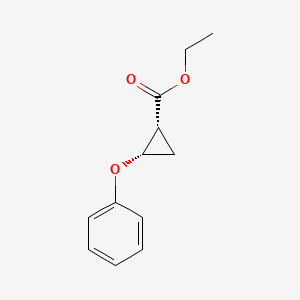
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
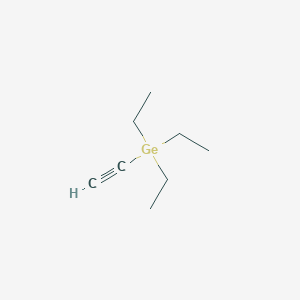
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
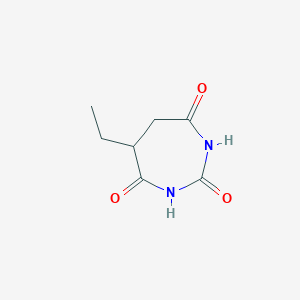
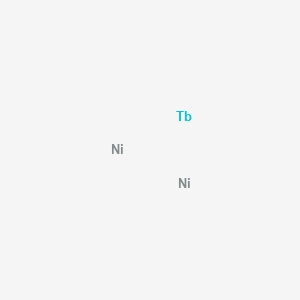
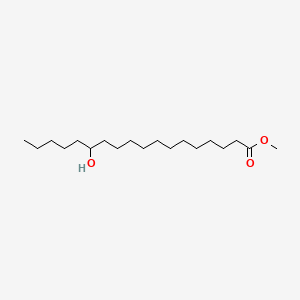
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
